molecular formula C14H21NO B11170645 N-(2-ethylphenyl)-2,2-dimethylbutanamide

N-(2-ethylphenyl)-2,2-dimethylbutanamide

Cat. No.: B11170645
M. Wt: 219.32 g/mol
InChI Key: HHOAPVKRPIOPBD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group attached to a 2-ethylphenyl ring and a 2,2-dimethylbutane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 2-ethylphenylamine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylphenylamine+2,2-dimethylbutanoyl chlorideThis compound+HCl\text{2-ethylphenylamine} + \text{2,2-dimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethylphenylamine+2,2-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the 2-ethylphenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-ethylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide
  • N-(2-ethylphenyl)-acetamide
  • N-(2,6-dimethylphenyl)-acetamide

Comparison: N-(2-ethylphenyl)-2,2-dimethylbutanamide is unique due to the presence of both the 2-ethylphenyl ring and the 2,2-dimethylbutane chain. This combination of structural features imparts distinct physicochemical properties and potential biological activities compared to its analogs. For example, the presence of the 2,2-dimethylbutane chain may enhance the compound’s lipophilicity and membrane permeability, which can be advantageous in certain applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-11-9-7-8-10-12(11)15-13(16)14(3,4)6-2/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

HHOAPVKRPIOPBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)(C)CC

Origin of Product

United States

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